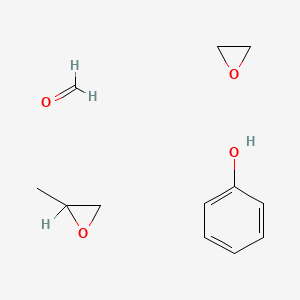
Formaldehyde;2-methyloxirane;oxirane;phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde, polymer with methyloxirane, oxirane and phenol is a complex polymeric compound. It is formed by the polymerization of formaldehyde with methyloxirane, oxirane, and phenol. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with methyloxirane, oxirane and phenol involves the polymerization of formaldehyde with methyloxirane, oxirane, and phenol. Formaldehyde is typically used in its aqueous form, known as formalin. The polymerization process can be carried out under both acidic and alkaline conditions, which influence the structure of the resulting polymer. Under acidic conditions, the polymer tends to be linear with minimal branching, while under alkaline conditions, a more networked structure is formed .
Industrial Production Methods
In industrial settings, the production of this polymer involves controlled polymerization reactions. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to achieve the desired polymer structure. The polymerization process is exothermic, releasing significant amounts of heat .
Analyse Chemischer Reaktionen
Types of Reactions
Formaldehyde, polymer with methyloxirane, oxirane and phenol undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: Substitution reactions can occur at various reactive sites on the polymer chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce oxidized polymer derivatives, while substitution reactions can introduce new functional groups into the polymer chain .
Wissenschaftliche Forschungsanwendungen
Formaldehyde, polymer with methyloxirane, oxirane and phenol has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds and as a precursor for other polymers.
Biology: The polymer is used in the development of biomaterials and as a component in various biological assays.
Medicine: It is used in the formulation of medical adhesives and coatings for medical devices.
Industry: The polymer is used in the production of high-temperature adhesives, coatings, electrical products, and laminates
Wirkmechanismus
The mechanism of action of formaldehyde, polymer with methyloxirane, oxirane and phenol involves its ability to form strong covalent bonds with various substrates. The polymer’s reactive sites, such as the oxirane and methyloxirane groups, can undergo ring-opening reactions, leading to the formation of cross-linked networks. These networks provide the polymer with its unique mechanical and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Formaldehyde, polymer with (chloromethyl)oxirane and phenol
- Formaldehyde, polymer with 2-methyloxirane and 4-nonylphenol
- Methyl-oxirane polymer with oxirane
Uniqueness
Formaldehyde, polymer with methyloxirane, oxirane and phenol is unique due to its specific combination of monomers, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of flexibility, thermal stability, and reactivity, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
25134-86-5 |
|---|---|
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
formaldehyde;2-methyloxirane;oxirane;phenol |
InChI |
InChI=1S/C6H6O.C3H6O.C2H4O.CH2O/c7-6-4-2-1-3-5-6;1-3-2-4-3;1-2-3-1;1-2/h1-5,7H;3H,2H2,1H3;1-2H2;1H2 |
InChI-Schlüssel |
GIGAQLHTAVSRMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CO1.C=O.C1CO1.C1=CC=C(C=C1)O |
Verwandte CAS-Nummern |
25134-86-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


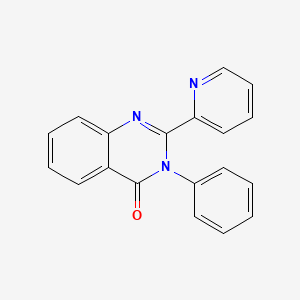
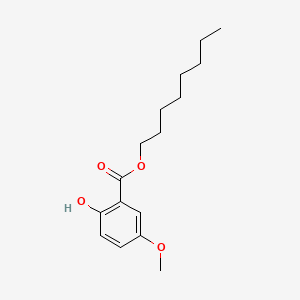
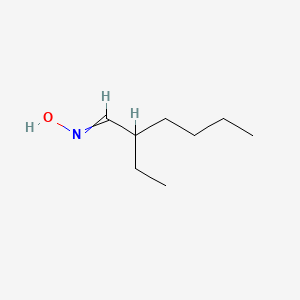
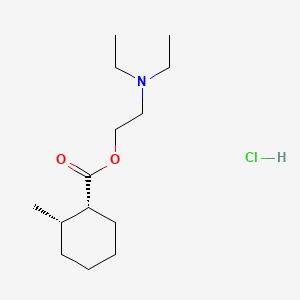

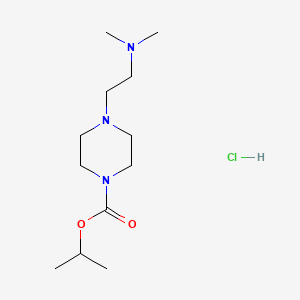
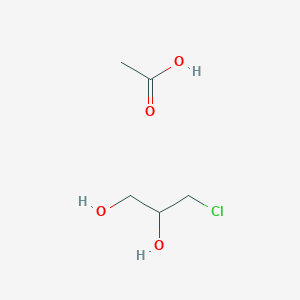
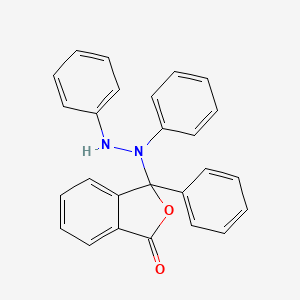
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)
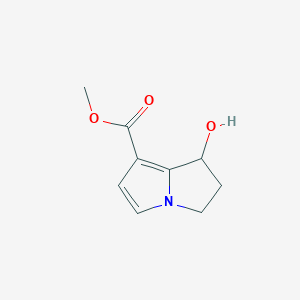
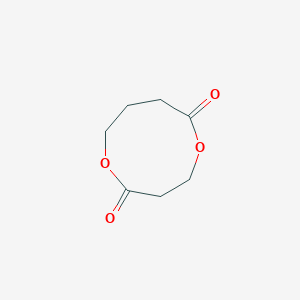
![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)

